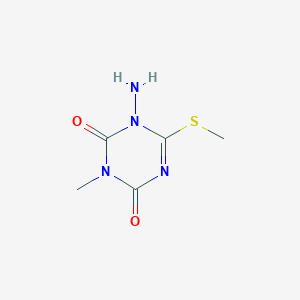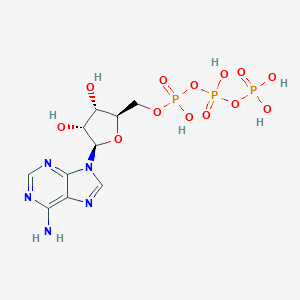
1-amino-3-methyl-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-3-methyl-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione (AMT) is an organic compound with a cyclic structure that is widely used in scientific research. It has been used in a variety of applications, including organic synthesis, biochemical and physiological research, and drug development. AMT is an important molecule that has been studied extensively in order to understand its various effects and applications.
Mechanism of Action
The mechanism of action of 1-amino-3-methyl-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione is not fully understood. However, it is believed that 1-amino-3-methyl-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione acts as an inhibitor of enzymes involved in the metabolism of amino acids. Specifically, 1-amino-3-methyl-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione has been shown to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-amino-3-methyl-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione have been studied extensively. Studies have shown that 1-amino-3-methyl-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione can inhibit the enzyme dihydropteroate synthase, resulting in decreased levels of folic acid in the body. This can lead to a variety of physiological effects, including anemia, infertility, and birth defects. Additionally, 1-amino-3-methyl-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione has been shown to have an inhibitory effect on the enzyme thymidylate synthase, which is involved in DNA synthesis. This can lead to decreased DNA synthesis and decreased cell proliferation.
Advantages and Limitations for Lab Experiments
The use of 1-amino-3-methyl-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione in laboratory experiments has several advantages. It is relatively easy to synthesize and is relatively stable. Additionally, it has been studied extensively and its effects are well understood. However, there are some limitations to using 1-amino-3-methyl-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione in laboratory experiments. It is not very soluble in water, and it can be toxic at high concentrations.
Future Directions
Future research on 1-amino-3-methyl-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione could focus on further elucidating its mechanism of action. Additionally, further research could be conducted to better understand the biochemical and physiological effects of 1-amino-3-methyl-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione. Additionally, further research could be conducted to better understand the advantages and limitations of using 1-amino-3-methyl-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione in laboratory experiments. Finally, further research could be conducted to develop new synthesis methods and applications for 1-amino-3-methyl-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione.
Synthesis Methods
1-amino-3-methyl-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione can be synthesized through a variety of methods. One common synthesis method involves the reaction of 1-amino-3-methyl-1,3,5-triazine-2,4-dione with methylthioethanol in aqueous solution. This reaction yields 1-amino-3-methyl-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione as the product. Other synthesis methods include the reaction of 1-amino-3-methyl-1,3,5-triazine-2,4-dione with other thioalcohols, such as ethylthioethanol, in aqueous solution.
Scientific Research Applications
1-amino-3-methyl-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione has been used in a variety of scientific research applications. It has been used in organic synthesis to produce a variety of compounds. It has also been used in biochemical and physiological research to study the effects of 1-amino-3-methyl-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione on various biological systems. Moreover, 1-amino-3-methyl-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione has been used in drug development to study the effects of various drugs on biological systems.
properties
IUPAC Name |
1-amino-3-methyl-6-methylsulfanyl-1,3,5-triazine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2S/c1-8-3(10)7-4(12-2)9(6)5(8)11/h6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHHJBMZCIWSII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N=C(N(C1=O)N)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-amino-3-methyl-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,6-Dihydrobenzo[b]thiophen-7(4H)-one](/img/structure/B57868.png)










